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Compound of Interest

Compound Name: Astaxanthin dipalmitate

Cat. No.: B1148412 Get Quote

Introduction

Astaxanthin (3,3′-dihydroxy-β,β′-carotene-4,4′-dione) is a lipid-soluble xanthophyll carotenoid

responsible for the characteristic red-pink pigmentation of various marine organisms, including

salmon, shrimp, and krill.[1][2] It is produced naturally by microalgae, such as Haematococcus

pluvialis, and yeast, like Phaffia rhodozyma.[2][3] In nature, astaxanthin often exists in an

esterified form, commonly with fatty acids like palmitic acid, forming astaxanthin monoesters

and diesters, including astaxanthin dipalmitate. Animal studies rarely investigate purified

astaxanthin dipalmitate but instead utilize astaxanthin-rich extracts from sources like H.

pluvialis, where the astaxanthin is predominantly in its esterified forms.[2] Due to its potent

antioxidant and anti-inflammatory properties, astaxanthin and its esters are of significant

interest as dietary supplements for human and animal health.[4][5][6]

Mechanism of Action

Astaxanthin's unique molecular structure, featuring polar ionone rings at each end of a

conjugated polyene chain, allows it to span the cellular membrane, scavenging free radicals on

both the inner and outer surfaces.[7] This configuration contributes to its superior antioxidant

activity compared to other carotenoids like β-carotene and lutein.[3][7]

Antioxidant Effects: Astaxanthin directly neutralizes reactive oxygen species (ROS) and can

inhibit lipid peroxidation, preserving membrane integrity.[2][3][7] It also indirectly bolsters the

cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor
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2 (Nrf2) signaling pathway, which upregulates the expression of antioxidant enzymes such

as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[3][7][8]

Anti-inflammatory Effects: Astaxanthin has been shown to exert anti-inflammatory effects by

suppressing key inflammatory signaling pathways.[4] It can inhibit the activation of Nuclear

Factor-kappa B (NF-κB), a primary transcription factor that governs the expression of pro-

inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and

interleukin-1β (IL-1β).[9][3][10] By modulating these pathways, astaxanthin can mitigate

inflammatory responses in various disease models.[9][4]

Data from Animal Studies
Animal studies have consistently demonstrated the safety and efficacy of dietary astaxanthin

supplementation in various models. The primary outcomes observed are related to its

antioxidant and anti-inflammatory capabilities.

Safety and Toxicity Data
Toxicological evaluations in rodents have established a high margin of safety for astaxanthin.

Multiple studies have determined the No-Observed-Adverse-Effect Level (NOAEL), indicating

that even at very high doses, astaxanthin is well-tolerated.
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Animal
Model

Astaxanthin
Source/For
m

Duration
Dose/Conce
ntration

Key
Findings

Reference

Hanlbm

Wistar (SPF)

Rats

Dietary

Astaxanthin
13 weeks

Up to 1.52%

of feed

NOAEL: 1033

mg/kg

bw/day. No

evidence of

toxicity.

Yellow

pigmentation

of adipose

tissue noted.

[11]

Sprague-

Dawley SPF

Rats

Paracoccus

carotinifacien

s extract

13 weeks

250, 500,

1000

mg/kg/day

NOAEL:

>1000

mg/kg/day.

No treatment-

related

changes in

clinical

observations,

hematology,

or

histopatholog

y.

[12]

Kunming

Mice

AKP

(Astaxanthin

from Phaffia

rhodozyma)

28 days
2.5, 5.0, 10.0

g/kg bw/day

No significant

toxicity or

histopathologi

cal alterations

observed.

[13]

Rats Synthetic

Astaxanthin

Subchronic 700-920

mg/kg/day

NOAEL:

Highest dose

tested. No

toxicity or

adverse

[13][14]
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effects

reported.

Rats
Carcinogenici

ty Study
2 years

40 mg/kg

bw/day

LOAEL: 40

mg/kg bw/day

(lowest

observed

adverse

effect level)

due to

increased

incidence of

multinucleate

d

hepatocytes.

[14]

Antioxidant and Anti-inflammatory Efficacy Data
Studies across various animal models demonstrate astaxanthin's ability to mitigate oxidative

stress and inflammation.
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Animal
Model

Condition Dosage Duration
Key
Efficacy
Results

Reference

Type 2

Diabetic Rats

Hyperglycemi

a-induced

oxidative

stress

Not specified Not specified

Increased

hippocampal

levels of

SOD, CAT,

and GPx.

[7]

C57BL/6J

Mice

High-fat,

high-

cholesterol

diet

Not specified Not specified

Reversed

hepatic

inflammation

and fibrosis.

[9]

db/db Mice
Type 2

Diabetes
Not specified Not specified

Protected

pancreatic β-

cells by

reducing

hyperglycemi

a-induced

oxidative

stress.

[9]

Streptozotoci

n-induced

Diabetic Rats

Diabetes Not specified Not specified

Reduced

levels of

inflammation-

related

proteins

COX-2 and

iNOS in the

liver.

[9]

Arabian

Racehorses

Exercise-

induced

stress

Not specified Not specified Mitigated

oxidative

stress and

inflammation

in peripheral

blood

[15]
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mononuclear

cells.

Mice with

Chronic Pain

Neuropathic

pain model
Not specified Not specified

Attenuated

neuroinflamm

ation by

decreasing

TNF-α

expression.

[4]

FSGS Mouse

Model

Focal

Segmental

Glomeruloscl

erosis

Not specified Not specified

Increased

Nrf2

expression

and inhibited

NLRP3

inflammasom

e activation.

[4]

Experimental Protocols
The following are generalized protocols based on methodologies reported in animal studies

investigating astaxanthin. These should be adapted to specific research questions and

institutional guidelines (IACUC).

Protocol 1: Subchronic (13-Week) Oral Toxicity Study in
Rodents
This protocol is designed to assess the safety profile of an astaxanthin-containing supplement.

Animal Model: Young adult Sprague-Dawley or Wistar rats (e.g., 6 weeks old), with equal

numbers of males and females per group (n=10/sex/group).

Acclimatization: Animals are acclimatized for at least one week prior to the study, housed in

controlled conditions (temperature, humidity, 12-hour light/dark cycle) with ad libitum access

to standard chow and water.

Test Article Preparation: The astaxanthin dipalmitate or extract is suspended in a suitable

vehicle (e.g., olive oil, corn oil).[12] A vehicle control group receives the vehicle alone.
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Grouping and Administration:

Group 1: Vehicle Control (e.g., olive oil).

Group 2: Low Dose (e.g., 250 mg/kg/day).

Group 3: Mid Dose (e.g., 500 mg/kg/day).

Group 4: High Dose (e.g., 1000 mg/kg/day).

The test article is administered daily via oral gavage for 13 consecutive weeks.[12]

In-life Observations:

Clinical Signs: Observe animals daily for any signs of toxicity or abnormal behavior.

Body Weight: Record individual body weights weekly.

Food Consumption: Measure food consumption weekly.[12]

Terminal Procedures (Week 13):

Urinalysis: Collect urine for analysis of key parameters.

Blood Collection: Collect blood via cardiac puncture under anesthesia for hematology and

clinical chemistry analysis.

Necropsy: Perform a full gross necropsy on all animals.

Organ Weights: Weigh key organs (liver, kidneys, spleen, heart, brain).

Histopathology: Preserve organs in 10% neutral buffered formalin for histopathological

examination.

Protocol 2: Evaluation of Anti-Inflammatory Effects in a
Murine Model
This protocol assesses the ability of astaxanthin to mitigate an inflammatory response.
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Animal Model: Adult C57BL/6 mice (8-10 weeks old), males (n=8-10/group).

Acclimatization & Housing: As described in Protocol 1.

Pre-treatment and Grouping:

Group 1: Vehicle Control + Saline.

Group 2: Vehicle Control + Lipopolysaccharide (LPS).

Group 3: Astaxanthin (e.g., 20 mg/kg) + LPS.

Group 4: Dexamethasone (Positive Control) + LPS.

Administer astaxanthin or vehicle orally for 14 days prior to the inflammatory challenge.

Inflammatory Challenge: On day 15, administer LPS (e.g., 1 mg/kg) via intraperitoneal (i.p.)

injection to induce a systemic inflammatory response. Control animals receive saline.

Sample Collection:

At a specified time post-LPS injection (e.g., 4-6 hours), collect blood via cardiac puncture

for cytokine analysis.

Euthanize animals and harvest tissues (e.g., liver, lung) for analysis.

Endpoint Analysis:

Cytokine Levels: Measure serum levels of TNF-α, IL-6, and IL-1β using ELISA kits.

Gene Expression: Analyze mRNA expression of inflammatory genes (e.g., Tnf, Il6, Nos2)

in tissue homogenates using RT-qPCR.

Western Blot: Assess the activation of the NF-κB pathway in tissue lysates by measuring

levels of phosphorylated p65.

Visualizations: Signaling Pathways and Workflows
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Astaxanthin's Antioxidant Mechanism via Nrf2
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Caption: Astaxanthin activates the Nrf2 antioxidant pathway.

Astaxanthin's Anti-inflammatory Mechanism via NF-κB
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Caption: Astaxanthin inhibits the pro-inflammatory NF-κB pathway.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b1148412?utm_src=pdf-body-img
https://www.benchchem.com/product/b1148412?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1148412?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Workflow for Animal Supplementation Study

Animal Acclimatization
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Caption: A typical experimental workflow for an in vivo study.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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